Thia-net Discriminates Against Homooligomeric A/T Runs, Unlike Netropsin
In a comparative footprinting study using four different techniques (DNAase I, DNAase II, micrococcal nuclease, and MPE·Fe(II)), Thia-net was found to bind to sites of 4–5 base pairs predominantly composed of alternating A and T residues, but with significant acceptance of intrusive G·C base pairs [1]. Crucially, unlike the parent antibiotic netropsin, Thia-net discriminates against homooligomeric runs of A and T [1]. This indicates that the thiazole-for-pyrrole substitution fundamentally alters sequence recognition, shifting selectivity away from monotonous AT-tracts.
| Evidence Dimension | DNA Sequence Selectivity (binding site composition) |
|---|---|
| Target Compound Data | Binds 4-5 bp sites with alternating A/T residues; discriminates against homooligomeric A/T runs; tolerates intrusive G/C base pairs. |
| Comparator Or Baseline | Netropsin: Binds AT-rich sequences, including homooligomeric runs of A and T, without discrimination against poly-A or poly-T tracts. |
| Quantified Difference | Qualitative difference in acceptance of homooligomeric A/T runs (Thia-net: non-binding; Netropsin: binding). |
| Conditions | Footprinting on 160-bp tyrT fragment, 117-mer, 253-mer, and EcoRI/HindIII fragment from pBR322. |
Why This Matters
For researchers designing sequence-specific DNA probes or studying AT-rich regulatory elements, Thia-net's avoidance of homooligomeric A/T runs reduces off-target binding to simple sequence repeats, offering cleaner experimental readouts compared to netropsin.
- [1] Plouvier, B., Bailly, C., Houssin, R., Ekambareswara Rao, K., Lown, W. J., Hénichart, J.-P., & Waring, M. J. (1991). DNA-sequence specific recognition by a thiazole analogue of netropsin: a comparative footprinting study. Nucleic Acids Research, 19(21), 5951–5959. View Source
